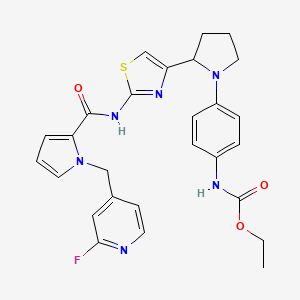
Ethyl (R)-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluoropyridinyl group, a pyrrole carboxamide, and a thiazolyl pyrrolidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluoropyridinyl and thiazolyl groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Propyl carbamate: Contains a propyl group instead of an ethyl group.
Carbamic acid derivatives: Various derivatives with different alkyl or aryl groups .
Uniqueness
Ethyl ®-(4-(2-(2-(1-((2-Fluoropyridin-4-yl)methyl)-1H-pyrrole-2-carboxamido)thiazol-4-yl)pyrrolidin-1-yl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyridinyl group, in particular, can enhance its reactivity and potential therapeutic effects compared to similar compounds .
Properties
Molecular Formula |
C27H27FN6O3S |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
ethyl N-[4-[2-[2-[[1-[(2-fluoropyridin-4-yl)methyl]pyrrole-2-carbonyl]amino]-1,3-thiazol-4-yl]pyrrolidin-1-yl]phenyl]carbamate |
InChI |
InChI=1S/C27H27FN6O3S/c1-2-37-27(36)30-19-7-9-20(10-8-19)34-14-4-5-22(34)21-17-38-26(31-21)32-25(35)23-6-3-13-33(23)16-18-11-12-29-24(28)15-18/h3,6-13,15,17,22H,2,4-5,14,16H2,1H3,(H,30,36)(H,31,32,35) |
InChI Key |
LLCUQTXJZZAWNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCCC2C3=CSC(=N3)NC(=O)C4=CC=CN4CC5=CC(=NC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















